4-Benzyl-2-methyl-1-oxa-4,9-diazaspiro[5.5]undecane dihydrochloride is a complex organic compound characterized by its unique spirocyclic structure. This compound belongs to a class of diazaspiro compounds, which are notable for their potential biological activities and applications in medicinal chemistry. The compound's structure features a combination of nitrogen and oxygen heteroatoms, contributing to its chemical reactivity and biological properties.
This compound can be synthesized through various organic reactions, primarily involving the reaction of benzylamine with spirocyclic precursors. The synthesis often requires controlled conditions to optimize yield and purity. It is recognized in research for its potential therapeutic applications, particularly in the fields of pharmacology and medicinal chemistry.
4-Benzyl-2-methyl-1-oxa-4,9-diazaspiro[5.5]undecane dihydrochloride falls under the category of heterocyclic compounds, specifically diazaspiro compounds. These compounds are of significant interest due to their diverse biological activities, including potential antimicrobial and anticancer effects.
The synthesis of 4-Benzyl-2-methyl-1-oxa-4,9-diazaspiro[5.5]undecane dihydrochloride typically involves multi-step organic reactions. A common synthetic route includes:
The reaction conditions must be carefully controlled to ensure optimal yields. Factors such as temperature, reaction time, and concentration of reactants can significantly influence the outcome of the synthesis.
The molecular structure of 4-Benzyl-2-methyl-1-oxa-4,9-diazaspiro[5.5]undecane dihydrochloride can be described as follows:
The structure features a spirocyclic arrangement with nitrogen and oxygen atoms incorporated into the ring system, which contributes to its unique properties and reactivity.
The structural data indicates significant heteroatom presence which may influence both physical properties and biological activity.
4-Benzyl-2-methyl-1-oxa-4,9-diazaspiro[5.5]undecane dihydrochloride can undergo various chemical reactions:
The choice of reagents and conditions will determine the specific products formed during these reactions, which may include alcohols, ketones, or carboxylic acids depending on the pathway taken.
The mechanism of action for 4-Benzyl-2-methyl-1-oxa-4,9-diazaspiro[5.5]undecane dihydrochloride is primarily related to its interaction with biological targets such as receptors in the central nervous system:
Research has demonstrated that this compound may exhibit dual pharmacological activity towards sigma receptors and mu-opioid receptors, highlighting its potential therapeutic applications in pain management and other disorders .
The physical properties of 4-Benzyl-2-methyl-1-oxa-4,9-diazaspiro[5.5]undecane dihydrochloride include:
Key chemical properties include:
Property | Value |
---|---|
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Stability | Stable under normal conditions |
These properties are essential for understanding how the compound behaves in different environments and its suitability for various applications.
4-Benzyl-2-methyl-1-oxa-4,9-diazaspiro[5.5]undecane dihydrochloride has several applications in scientific research:
Spirocyclic diazaspiro compounds represent a structurally distinctive class of saturated heterocycles characterized by a central carbon atom shared between two orthogonal rings. The 1-oxa-4,9-diazaspiro[5.5]undecane scaffold—a privileged pharmacophore featuring oxygen and nitrogen atoms within its ring systems—enables three-dimensional structural diversity critical for molecular recognition. This bicyclic framework's inherent rigidity confers improved metabolic stability and binding selectivity compared to planar aromatic systems. Derivatives like 4-benzyl-2-methyl-1-oxa-4,9-diazaspiro[5.5]undecane exemplify how strategic substituent incorporation enhances pharmacokinetic and pharmacodynamic properties. The scaffold's versatility is evidenced by its application across therapeutic areas, including neurological disorders and anti-inflammatory agents, where spatial occupation of target binding pockets is essential [3] [8].
Systematic naming of 1-oxa-4,9-diazaspiro[5.5]undecane derivatives follows IUPAC conventions for spiro compounds:
Molecular Features:The title compound, 4-benzyl-2-methyl-1-oxa-4,9-diazaspiro[5.5]undecane dihydrochloride, possesses a quaternary spiro carbon and two protonatable tertiary nitrogens, justifying its dihydrochloride salt formation. Its stereochemistry includes one undefined stereocenter, suggesting potential racemic synthesis routes [1] [3].
Structural Analogs:Variations exist in substituent patterns and ring oxidation states:
Table 1: Molecular Descriptors of Key Derivatives
Compound Name | CAS Registry # | Molecular Formula | Molecular Weight |
---|---|---|---|
4-Benzyl-2-methyl-1-oxa-4,9-diazaspiro[5.5]undecane | Not specified | C₁₆H₂₄N₂O (base) | ~260 (base) |
4-Benzyl-9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane | 1352925-36-0 | C₁₆H₂₄N₂O | 260.38 |
4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecane | 151096-97-8 | C₁₅H₂₂N₂O | 246.35 |
Spirocyclic frameworks gained prominence in the 1990s as alternatives to flat aromatic systems, addressing issues like promiscuous binding and metabolic lability. The 1-oxa-4,9-diazaspiro[5.5]undecane scaffold emerged in the early 2000s through innovations in ring-closing metathesis and reductive amination methodologies. Key developments include:
Table 2: Historical Timeline of Key Developments
Year | Development Milestone | Significance |
---|---|---|
Pre-2000 | Emergence of spirocyclic motifs | Addressed limitations of planar drug scaffolds |
2013 | sEH inhibitors reported (e.g., spiro-based ureas) | Validated scaffold for enzyme inhibition |
2018 | CAS assignment to 4-benzyl-9-methyl variant (1352925-36-0) | Enabled commercial standardization |
2019+ | Catalog listing by specialty chemical vendors | Accelerated structure-activity relationship studies |
Substituents at the 4- and 2-positions critically define the physicochemical and target-binding properties of diazaspiro compounds:
Metabolic Vulnerability: Benzylic methylene is susceptible to CYP450 oxidation, a liability addressed by dihydrochloride salt formation to improve solubility and reduce first-pass metabolism [3] [8].
Methyl Group (C2-position):
Table 3: Impact of Substituents on Key Properties
Substituent Pattern | logP | Molecular Weight | Key Pharmacological Influence |
---|---|---|---|
4-Benzyl (unsubstituted at C2/C9) | 1.91 | 246.35 | Moderate sEH inhibition (IC₅₀ ~100 nM) |
4-Benzyl-9-methyl | 3.82 | 260.38 | Improved cellular permeability |
4-Benzyl-2-methyl | Not reported | ~260 (base) | Enhanced metabolic stability and target engagement |
The synergy between benzyl and methyl groups is exemplified by kinase inhibitors where 4-benzyl-2-methyl derivatives showed superior selectivity over non-methylated analogs due to reduced off-target interactions. This underscores the scaffold's tunability for precision drug design [6] [8].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 32338-15-1
CAS No.: